![molecular formula C9H12N2O2 B2843620 3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1392516-19-6](/img/structure/B2843620.png)
3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
“3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid” is an organic compound with the CAS Number: 1392516-19-6 . It has a molecular weight of 180.21 and is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 3-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid . The InChI code is 1S/C9H12N2O2/c1-11-8(9(12)13)5-7(10-11)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is typically stored at room temperature . and is typically in the form of a powder .Scientific Research Applications
- 3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid acts as a potent and selective inhibitor of D-amino acid oxidase (DAO). DAO is an enzyme involved in the metabolism of D-serine, an important neurotransmitter in the brain. By inhibiting DAO, this compound can modulate neurotransmitter levels and potentially impact neurological processes .
- Research suggests that 3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid specifically prevents formalin-induced tonic pain. Its ability to protect DAO cells from oxidative stress induced by D-serine may contribute to pain relief mechanisms .
- AhR plays a crucial role in immune responses and cellular processes. This compound has been investigated for its impact on AhR signaling pathways. One study found that it suppresses the osteogenesis of mesenchymal stem cells in collagen-induced arthritic mice by inhibiting β-catenin .
- Although research is ongoing, some studies have explored the anticancer properties of pyrazole derivatives. For instance, a synthesized pyrazole derivative (5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide) induced cell death, prevented wound healing, and activated p27 levels in cancer cells .
D-Amino Acid Oxidase (DAO) Inhibition
Pain Management
Aryl Hydrocarbon Receptor (AhR) Regulation
Anticancer Potential
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of ammonia and hydrogen peroxide .
Mode of Action
For instance, 3-Methylpyrazole-5-carboxylic acid acts as a DAO inhibitor, protecting DAO cells from oxidative stress induced by D-Serine
Biochemical Pathways
If we consider its potential role as a dao inhibitor, it could impact the metabolism of d-amino acids, particularly d-serine, which is a co-agonist of the nmda receptor and plays a crucial role in several neurological processes .
Result of Action
If it acts similarly to 3-Methylpyrazole-5-carboxylic acid, it may protect DAO cells from oxidative stress induced by D-Serine and specifically prevent certain types of pain .
properties
IUPAC Name |
5-cyclobutyl-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(9(12)13)5-7(10-11)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDZRYJEUFEWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1392516-19-6 |
Source
|
Record name | 3-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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